molecular formula C22H17ClN4O2 B2985033 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone CAS No. 1260945-12-7

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B2985033
CAS No.: 1260945-12-7
M. Wt: 404.85
InChI Key: WEVYPXCSRVHSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic structure combining a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group, a pyrrole moiety, and an indene-linked ethanone group. The oxadiazole ring is known for its electron-deficient nature and bioisosteric properties, often enhancing metabolic stability and binding affinity in medicinal chemistry contexts . The 3-chlorophenyl substituent may contribute to hydrophobic interactions, while the indene group could influence conformational flexibility.

Properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c23-17-7-3-6-16(13-17)21-24-22(29-25-21)19-9-4-11-26(19)14-20(28)27-12-10-15-5-1-2-8-18(15)27/h1-9,11,13H,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYPXCSRVHSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of targets in the body.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level.

Biological Activity

The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone represents a novel heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H16ClN5O
  • Molecular Weight : 365.81 g/mol

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study on related compounds showed that derivatives containing the oxadiazole ring demonstrated moderate to high activity against various pathogens including Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group is believed to enhance this activity due to its electron-withdrawing effects.

Anti-inflammatory Activity

The compound's structural analogs have been evaluated for their anti-inflammatory properties. Notably, a series of pyrazole derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory pathway. For instance, compounds with similar scaffolds exhibited IC50 values ranging from 0.52 to 22.25 μM against COX-II . The potential for selective COX-II inhibition suggests that this compound may also possess similar anti-inflammatory effects.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds with oxadiazole moieties have been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways . In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. The specific efficacy of this compound remains to be fully elucidated but is promising based on related structures.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several oxadiazole derivatives, one derivative exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL against E. coli, while another showed an MIC of 8 μg/mL against S. aureus . These findings suggest that modifications in the oxadiazole structure can significantly influence antimicrobial potency.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of related compounds revealed that certain oxadiazoles could reduce prostaglandin E2 levels in RAW264.7 macrophages by inhibiting COX-II activity . This reduction was associated with a decrease in inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
PYZ16COX-II Inhibition0.52
PYZ31Antimicrobial19.87
PYZ38Anticancer (MCF7)15.0
PYZ17Anti-inflammatory10.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes compounds with overlapping pharmacophores or functional groups, based on the evidence and general literature:

Compound Name / ID Core Structure Key Substituents Reported Activity/Properties Synthesis Method (Reference)
Target Compound 1,2,4-oxadiazole + pyrrole + indene 3-chlorophenyl, ethanone N/A (hypothetical kinase inhibition) Not specified in evidence
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole + thiophene Cyano, amino Anticandidal activity (MIC: 6.25 µg/mL) Condensation with malononitrile
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivative Pyrazole + thiophene Ethyl carboxylate, amino Anticandidal activity (MIC: 12.5 µg/mL) Condensation with ethyl cyanoacetate

Analysis of Structural and Functional Differences

Heterocyclic Core: The target compound’s 1,2,4-oxadiazole-pyrrole system contrasts with the pyrazole-thiophene cores in . The indene group in the target compound may confer greater lipophilicity compared to the thiophene-based analogues, affecting membrane permeability .

Bioactivity :

  • While the analogues in exhibit anticandidal activity, the target compound’s chlorophenyl and indene groups suggest divergent target selectivity (e.g., kinase vs. fungal enzymes).

Synthetic Accessibility: The target compound’s synthesis likely requires multi-step coupling of oxadiazole and pyrrole precursors, whereas compounds utilize simpler condensations with malononitrile or cyanoacetate derivatives .

Computational and Structural Insights

  • Electronic Properties : Density functional theory (DFT) calculations (e.g., using methods in ) could quantify the electron-withdrawing effects of the oxadiazole ring and chloro substituent, critical for understanding reactivity or binding .
  • Crystallography : Tools like SHELX () are essential for resolving the compound’s 3D conformation, particularly the torsion angles between oxadiazole and indene groups .

Q & A

Q. How is the molecular structure of the compound confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or DCM). Diffraction data collected at low temperatures (e.g., 90–173 K) are refined using software like SHELX or OLEX2. Key parameters (bond lengths, angles, and torsion angles) are cross-validated against density functional theory (DFT) calculations. For example, the oxadiazole and pyrrole rings in related compounds were resolved with mean C–C bond accuracies of 0.002–0.003 Å .

Q. What synthetic strategies are employed to construct the 1,2,4-oxadiazole moiety?

Methodological Answer: The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting amidoximes with activated nitriles or esters under microwave-assisted conditions (e.g., 120°C, 30 min). For example, 3-(3-chlorophenyl)-1,2,4-oxadiazole derivatives were prepared using nitrile oxides and carbodiimide coupling agents, followed by purification via column chromatography (hexane/ethyl acetate) .

Q. Which spectroscopic techniques are used for preliminary characterization?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For instance, indole and oxadiazole protons in analogous compounds resonate at δ 6.8–8.2 ppm in ¹H NMR .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interactions with biological targets?

Methodological Answer: Molecular docking studies using software like MOE or AutoDock Vina simulate ligand-receptor binding. The compound’s 3D structure (from X-ray data) is docked into target protein active sites (e.g., kinases or GPCRs). Binding affinities (ΔG) and interaction maps (hydrogen bonds, hydrophobic contacts) are analyzed. For example, chlorophenyl-substituted oxadiazoles showed strong π-π stacking with tyrosine residues in kinase targets .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Discrepancies often arise from solvent effects or protein flexibility. Validate computational models by:

  • Performing molecular dynamics (MD) simulations to account for protein motion.
  • Comparing in vitro assay results (e.g., IC₅₀ values) with docking scores.
  • Using crystallography to verify binding poses (e.g., RCSB PDB structures) .

Q. What strategies optimize regioselectivity during pyrrole functionalization?

Methodological Answer: Regioselectivity is controlled via directing groups or transition-metal catalysis. For example, palladium-catalyzed C–H activation directs substitutions to the pyrrole β-position. In reductive cyclization reactions (using formic acid as a CO surrogate), nitroarenes form indole rings with >90% regioselectivity .

Q. How to assess the compound’s stability under physiological conditions?

Methodological Answer: Conduct accelerated degradation studies:

  • Incubate the compound in pH 7.4 buffer at 37°C for 24–72 hours.
  • Monitor degradation via HPLC-MS.
  • Identify metabolites using LC-QTOF-MS. Related oxadiazoles showed stability in acidic conditions but hydrolyzed in basic media .

Q. What in silico methods evaluate the electronic effects of the 3-chlorophenyl substituent?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) analyze substituent effects. Electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) predict reactivity. For dichlorophenyl analogs, electron-withdrawing groups increased electrophilicity at the oxadiazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.